Product packaging for Sodium houttuyfonate(Cat. No.:CAS No. 497107-87-6)

Sodium houttuyfonate

Cat. No.: B1191549
CAS No.: 497107-87-6
M. Wt: 635.086
InChI Key: WZXWPERMGIZNQT-YCBFMBTMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Houttuyfonate (SH) is a natural product derivative derived from the active component of the traditional medicinal plant Houttuynia cordata . This compound exhibits a diverse range of bioactivities, making it a valuable reagent for pharmacological and biomedical research . Its primary research applications include investigating antimicrobial, anti-inflammatory, antifungal, and cardiovascular protective mechanisms . Researchers value this compound for its multifaceted mechanism of action. It demonstrates antimicrobial effects by disrupting the cell membranes of bacteria, showing particular efficacy against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae . Its anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokine production, including TNF-α and IL-6, and modulation of the NF-κB signaling pathway . Recent studies also highlight its potential in cancer research, as it may function as an EGFR-TK inhibitor, promoting apoptosis and autophagy in breast cancer cell lines like MCF-7 . Furthermore, its protective effects against ventricular remodeling make it a compound of interest for cardiovascular disease research . With a low molecular weight for ready absorption and a well-characterized safety profile in research models, this compound is a versatile tool for exploring natural product-derived therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35ClF2N5O6- B1191549 Sodium houttuyfonate CAS No. 497107-87-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-hydroxy-3-oxododecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPWMWCITPGPKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83766-73-8
Record name Sodium houttuyfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM HOUTTUYFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies and Experimental Models in Sodium Houttuyfonate Research

Analytical Techniques for Structural Elucidation and Quantitative Assessment in Research Contexts

The precise characterization of sodium houttuyfonate is fundamental to understanding its biological function. To this end, researchers employ a combination of spectroscopic and chromatographic techniques to confirm its molecular structure and to develop quantitative assays.

Spectroscopic Methods in this compound Analysis (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to provide detailed information about the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been utilized to confirm the structure of houttuynin, the precursor to this compound. For instance, the hydrolyzed product of this compound, 3-oxo-dodecanal (houttuynin), was analyzed using ¹H NMR and ¹³C NMR in CDCl₃ to confirm its structure. semanticscholar.org The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the compound's connectivity and stereochemistry.

Mass Spectrometry (MS) , often coupled with chromatographic systems like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is critical for determining the molecular weight and fragmentation patterns of this compound and its derivatives. Electron Ionization Mass Spectrometry (ESI-MS) of houttuynin has shown molecular ion peaks at an m/z of 198.1 [M]⁺, which is consistent with its chemical formula. nih.gov Tandem mass spectrometry (MS/MS) provides further structural detail by analyzing the fragmentation of the parent ion, which can help in identifying the different components of the molecule. nih.govresearchgate.netmdpi.com The analysis of sodium adducts in mass spectrometry is a common technique to enhance the ionization of lipid-like molecules such as this compound. researchgate.net

Spectroscopic Technique Application in this compound Research Key Findings
NMR Spectroscopy Structural confirmation of houttuynin.Provided detailed information on the chemical environment of protons and carbon atoms, confirming the molecular structure. semanticscholar.org
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.ESI-MS of houttuynin showed a molecular ion peak at m/z 198.1 [M]⁺. nih.gov
Tandem MS (MS/MS) Detailed structural analysis through fragmentation patterns.Allows for the identification of different molecular components. nih.govresearchgate.netmdpi.com

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound. Various HPLC methods have been developed, often utilizing a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile) and aqueous buffers. researchgate.net The retention time of this compound can be influenced by factors such as the mobile phase composition, column temperature, and flow rate. nih.govscispace.comelementlabsolutions.com

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of this compound. nih.govmdpi.commdpi.com Due to the non-volatile nature of this compound, derivatization is often required to convert it into a more volatile compound suitable for GC analysis. This technique is widely used for the detection and analysis of volatile oils from which houttuynin is derived. semanticscholar.orgnih.gov

Chromatographic Technique Stationary Phase Mobile Phase/Carrier Gas Detection Method Application
HPLC C18Acetonitrile/Water mixturesUV/VisQuantification of this compound. researchgate.net
GC-MS HP-5MS UIHeliumMass SpectrometryAnalysis of volatile derivatives and related compounds. semanticscholar.orgnih.govmdpi.com

In Vitro Experimental Models for Investigating this compound Bioactivity

A diverse array of in vitro experimental models is utilized to investigate the biological activities of this compound. These models range from mammalian cell lines to cultures of pathogenic microorganisms, providing a platform to assess efficacy and elucidate mechanisms of action.

Cellular Systems for Efficacy Evaluation and Mechanistic Elucidation

Various established cell lines are employed to study the effects of this compound on cellular processes such as proliferation, apoptosis, and inflammation.

RAW264.7 Macrophages: This murine macrophage cell line is frequently used to study the anti-inflammatory properties of this compound. Research has shown that it can inhibit the inflammatory response in these cells.

Cancer Cell Lines: The anti-tumor potential of this compound has been investigated in a variety of cancer cell lines:

MCF-7 (Breast Cancer): Studies have demonstrated that sodium new houttuyfonate (SNH) can inhibit the proliferation and induce apoptosis in MCF-7 cells. nih.gov

HepG2 (Liver Cancer): SNH has been shown to have a cytotoxic effect on HepG2 cells, inducing apoptosis and inhibiting cell migration.

H1299 and A549 (Lung Cancer): In non-small cell lung cancer (NSCLC) cell lines, SNH has been found to suppress metastasis by impeding the epithelial-mesenchymal transition (EMT).

PANC-1 and SW1990 (Pancreatic Cancer): The compound has shown inhibitory effects on the growth of pancreatic cancer cells.

Bovine Mammary Epithelial Cells: These cells are used as a model to study mastitis, and this compound has been shown to inhibit the inflammatory response in this context.

Pulmonary Artery Smooth Muscle Cells (PASMCs): In the context of pulmonary hypertension, this compound has been investigated for its effects on the proliferation and migration of PASMCs. researchgate.net

Cell Line Cell Type Observed Effects of this compound
RAW264.7 Murine MacrophageInhibition of inflammatory responses.
MCF-7 Human Breast CancerInhibition of proliferation, induction of apoptosis. nih.gov
HepG2 Human Liver CancerCytotoxicity, induction of apoptosis, inhibition of migration.
H1299 Human Lung CancerSuppression of metastasis by inhibiting EMT.
A549 Human Lung CancerSuppression of metastasis by inhibiting EMT.
PANC-1 Human Pancreatic CancerInhibition of cell growth.
SW1990 Human Pancreatic CancerInhibition of cell growth.
Bovine Mammary Epithelial Cells Bovine Mammary EpitheliumInhibition of inflammatory responses.
PASMCs Pulmonary Artery Smooth MuscleEffects on proliferation and migration. researchgate.net
S. mutans BacteriumInhibition of cariogenic virulence. nih.gov

Microorganism Culture Systems for Antimicrobial Studies

The antimicrobial properties of this compound are a significant area of research, with studies conducted on a range of clinically relevant bacteria and fungi.

Bacteria:

Staphylococcus aureus : this compound has demonstrated inhibitory activity against S. aureus, including methicillin-resistant strains (MRSA). targetmol.com

Streptococcus pneumoniae : It has been shown to be effective against this common respiratory pathogen. patsnap.com

Pseudomonas aeruginosa : Research indicates that this compound can inhibit the growth and virulence of P. aeruginosa. frontiersin.org

Streptococcus mutans : The compound has been found to inhibit the cariogenic virulence of S. mutans, suggesting its potential in preventing dental caries. nih.gov

Fungi:

Candida albicans : this compound exhibits antifungal activity against C. albicans, including the inhibition of biofilm formation. nih.govresearchgate.net

Aspergillus fumigatus : Studies have shown that it possesses fungicidal activity against this opportunistic fungal pathogen. mdpi.compatsnap.commedchemexpress.com

Microorganism Type Observed Antimicrobial Effects of this compound
Staphylococcus aureus BacteriumInhibitory activity, including against MRSA. targetmol.com
Streptococcus pneumoniae BacteriumEffective against this respiratory pathogen. patsnap.com
Pseudomonas aeruginosa BacteriumInhibition of growth and virulence. frontiersin.org
Candida albicans FungusAntifungal activity, inhibition of biofilm formation. nih.govresearchgate.net
Aspergillus fumigatus FungusFungicidal activity. mdpi.compatsnap.commedchemexpress.com
Streptococcus mutans BacteriumInhibition of cariogenic virulence. nih.gov

Biochemical and Molecular Assays for Target Identification

To understand the molecular mechanisms underlying the bioactivity of this compound, various biochemical and molecular assays are employed to identify its cellular targets.

Enzymatic Assays:

NDM-1 Inhibition: Sodium new houttuyfonate has been identified as a partially reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) with an IC₅₀ of 14.2 μM. medchemexpress.com

Renin and ACE Inhibition: It has also been shown to be an inhibitor of renin and angiotensin I converting enzyme (ACE). medchemexpress.com

Ergosterol (B1671047) Synthesis Inhibition: In Aspergillus fumigatus, this compound has been found to interfere with the ergosterol synthesis pathway, a key target for antifungal drugs. patsnap.com

Receptor Binding Studies and Pathway Analysis:

EGFR-TK Inhibition: Molecular docking studies have suggested that sodium new houttuyfonate can bind to the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), indicating its potential as an EGFR-TK inhibitor. mdpi.com

Ras1-cAMP-Efg1 Pathway: In Candida albicans, it has been shown to inhibit biofilm formation by targeting the Ras1-cAMP-Efg1 pathway. frontiersin.org

NF-κB Pathway: this compound has been observed to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation. patsnap.com

PDK1/AKT/GSK3β Axis: In breast cancer cells, SNH has been found to induce apoptosis via the ROS/PDK1/AKT/GSK3β axis. nih.gov

β-1,3-Glucan Interaction: In Candida albicans, this compound has been shown to physically interact with β-1,3-glucan, leading to cell wall remodeling. mdpi.com

Assay Type Target/Pathway Organism/Cell Type Observed Effect
Enzymatic Assay NDM-1E. coli (recombinant)Inhibition (IC₅₀ = 14.2 μM). medchemexpress.com
Enzymatic Assay Renin and ACE-Inhibition. medchemexpress.com
Enzymatic Assay Ergosterol SynthesisAspergillus fumigatusInterference with the synthesis pathway. patsnap.com
Molecular Docking EGFR-TK-Potential binding and inhibition. mdpi.com
Pathway Analysis Ras1-cAMP-Efg1Candida albicansInhibition of biofilm formation. frontiersin.org
Pathway Analysis NF-κB-Suppression of activation. patsnap.com
Pathway Analysis PDK1/AKT/GSK3βBreast Cancer CellsInduction of apoptosis. nih.gov
Biochemical Assay β-1,3-GlucanCandida albicansPhysical interaction and cell wall remodeling. mdpi.com

Cellular Viability and Cytocompatibility Assessments (e.g., MTT, LDH, WST-1, CCK-8)

The cytocompatibility of this compound (SH) is a critical aspect of its preclinical evaluation, ensuring that its therapeutic effects are not overshadowed by cellular toxicity. Researchers employ a variety of assays to measure cell viability and cytotoxicity. For instance, the Cell Counting Kit-8 (CCK-8) assay has been used to assess the impact of SH on mouse mammary epithelial cells. Studies have shown that SH, at concentrations effective for its anti-inflammatory properties, does not negatively affect the viability of these cells. spandidos-publications.com Similarly, in studies involving H9C2 cardiomyocytes, the CCK-8 assay was used to determine a non-toxic concentration range of SH for further mechanistic studies related to cardiac remodeling. nih.gov These assessments are fundamental in establishing a therapeutic window for SH in various cell-based models.

In Vivo Preclinical Animal Models for Pharmacological Activity and Mechanistic Validation

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in various rodent models. In lipopolysaccharide (LPS)-induced mastitis in mice, SH treatment has been shown to alleviate pathological changes in mammary glands and reduce the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. spandidos-publications.comnih.gov Furthermore, it downregulates the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). spandidos-publications.comnih.gov The mechanism of action in this model is linked to the inhibition of the NF-κB signaling pathway. spandidos-publications.comnih.gov

The anti-inflammatory properties of this compound have also been evaluated in the xylene-induced ear edema model in mice. This model is a common method for screening anti-inflammatory drugs, and studies have shown that this compound can dose-dependently inhibit the swelling and inflammation caused by xylene. researchgate.net

Table 1: Effects of this compound in Rodent Inflammatory Models

ModelKey FindingsMechanism of Action
LPS-induced mastitis (mice)Alleviated pathological changes, reduced MPO activity, decreased IL-1β, IL-6, and TNF-α expression. spandidos-publications.comnih.govInhibition of the NF-κB signaling pathway. spandidos-publications.comnih.gov
Xylene-induced ear edema (mice)Dose-dependent inhibition of ear swelling and inflammation. researchgate.netNot explicitly detailed in the provided context.

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated protective effects by reducing lung injury, inflammation, and fibrogenesis. frontiersin.orgnih.gov It was observed to improve pulmonary function and inhibit collagen formation. frontiersin.orgnih.gov The therapeutic effects were comparable to those of prednisone (B1679067) acetate, a commonly used corticosteroid. frontiersin.orgnih.gov The underlying mechanisms include the attenuation of inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as the reduction of transforming growth factor-beta1 (TGF-β1) expression. frontiersin.orgnih.gov

This compound has also been investigated in a rat model of monocrotaline-induced pulmonary hypertension. nih.gov The compound was found to alleviate the condition by regulating Orai1 and Orai2, which are components of store-operated Ca2+ channels. nih.gov This regulation leads to a decrease in store-operated Ca2+ entry (SOCE) and intracellular Ca2+ concentration in pulmonary arterial smooth muscle cells, thereby inhibiting their proliferation. nih.gov

In a rat model of ventricular remodeling induced by abdominal aortic banding, this compound was shown to attenuate cardiac hypertrophy and fibrosis. nih.govcdnsciencepub.com It achieved this by reducing heart mass indexes, cardiomyocyte size, and myocardial collagen volume. nih.govcdnsciencepub.com The beneficial effects are partly attributed to its ability to alleviate the activation of the renin-angiotensin-aldosterone system and decrease the levels of TNF-α. nih.govcdnsciencepub.com

Table 2: Effects of this compound in Pulmonary and Cardiovascular Models

ModelKey FindingsMechanism of Action
Bleomycin-induced pulmonary fibrosis (mice)Reduced lung injury, inflammation, and fibrogenesis; improved pulmonary function; inhibited collagen formation. frontiersin.orgnih.govAttenuation of IL-1β, IL-6, TNF-α, and TGF-β1 expression. frontiersin.orgnih.gov
Monocrotaline-induced pulmonary hypertension (rats)Alleviated pulmonary hypertension. nih.govRegulation of Orai1 and Orai2, leading to decreased SOCE and intracellular Ca2+ in pulmonary arterial smooth muscle cells. nih.gov
Abdominal aortic banding (rats)Attenuated ventricular remodeling, cardiac hypertrophy, and fibrosis. nih.govcdnsciencepub.comAlleviation of the renin-angiotensin-aldosterone system activation and decreased TNF-α levels. nih.govcdnsciencepub.com

The therapeutic potential of this compound extends to infectious disease models. In a rat model of methicillin-resistant Staphylococcus aureus (MRSA)-infected wounds, a combination of this compound and penicillin G was found to inhibit bacterial growth, reduce neutrophil infiltration, and promote collagen fiber generation, ultimately accelerating wound healing. nih.gov This combination therapy also decreased the expression of inflammatory factors IL-6 and TNF-α. nih.gov

In a mouse model of acute pulmonary infection caused by Pseudomonas aeruginosa, this compound demonstrated a dose-dependent therapeutic effect by reducing the bacterial burden and systemic inflammation. nih.govnih.gov It was found to ameliorate the expression of inflammatory genes and proteins associated with the TLR4/NF-κB pathway. nih.govnih.gov Interestingly, this compound also appeared to improve the diversity and abundance of beneficial gut microbiota, suggesting a broader impact on the host's immune response. nih.govnih.gov

This compound has shown promise in models of neurological disorders. In a kainic acid-induced seizure model in rats, it exhibited antiseizure effects by prolonging seizure latency and decreasing seizure scores. dntb.gov.uamdpi.comnih.gov The neuroprotective effects were associated with the preservation of the glutamatergic system, including the prevention of increased glutamate (B1630785) levels and the upregulation of glutamate reuptake-associated proteins. mdpi.com

In a mouse model of Alzheimer's disease induced by amyloid-beta 1-42 (Aβ1-42), this compound was found to ameliorate memory impairment and neuroinflammation. nih.govnih.gov It improved hippocampal neuron survival, inhibited oxidative stress, and reduced neuron apoptosis. nih.govnih.gov The underlying mechanism is believed to involve the inhibition of the NLRP3/GSDMD pathway, which is implicated in pyroptosis and neuroinflammation. nih.govnih.gov

Table 3: Effects of this compound in Neurological Disorder Models

ModelKey FindingsMechanism of Action
Kainic acid-induced seizures (rats)Prolonged seizure latency, decreased seizure scores, and reduced neuronal loss. dntb.gov.uamdpi.comnih.govPreservation of the glutamatergic system. mdpi.com
Aβ1-42-induced Alzheimer's disease (mice)Ameliorated memory impairment and neuroinflammation; improved hippocampal neuron survival; inhibited oxidative stress and neuron apoptosis. nih.govnih.govInhibition of the NLRP3/GSDMD pathway. nih.govnih.gov

While extensive research on this compound in oncology xenograft models is not detailed in the provided search results, the compound's known anti-inflammatory and immunomodulatory properties suggest potential applications in cancer research. The tumor microenvironment is heavily influenced by inflammatory processes, and agents that can modulate this environment may have therapeutic value. Further investigation into the effects of this compound in models such as pancreatic cancer xenografts would be necessary to elucidate its potential in this area.

Studies in Non-Mammalian Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for preliminary toxicological and efficacy screening of novel compounds due to its well-characterized genetics, rapid life cycle, and conserved biological pathways. In the context of this compound research, C. elegans has been employed to evaluate its general toxicity and potential antitumor effects.

In one study, the nematodes were exposed to sodium new houttuyfonate (SNH) to assess its toxicity. The research demonstrated that SNH exhibited antinematode activity, with a calculated LC50 of 40.46 μg/mL. The observed effects on the nematodes included decreased motor ability, reduced movement frequency, and diminished amplitude of movement in the surviving organisms. Dead nematodes appeared transparent and stiff. This model was utilized to simulate a parasitic organism and to provide an initial indication of the compound's potential antiparasitic and, by extension, antitumor activity, given that C. elegans is an established model for screening anticancer drugs. nih.gov

Interactive Table: Toxicity of Sodium New Houttuyfonate (SNH) in C. elegans

Model OrganismCompoundEndpoint AssessedKey FindingReference
Caenorhabditis elegansSodium New Houttuyfonate (SNH)Toxicity (LC50)40.46 μg/mL nih.gov
Caenorhabditis elegansSodium New Houttuyfonate (SNH)Phenotypic EffectsDecreased motor ability, movement frequency, and amplitude nih.gov

Computational and In Silico Methodologies

Computational methods are integral to modern drug discovery and mechanistic studies, providing insights that guide experimental work. For this compound, these methodologies have been applied to identify potential protein targets, predict interaction mechanisms, and elucidate complex biological pathways.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.

A significant application of this methodology was a binding interaction simulation study of sodium new houttuyfonate (SNH) with the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.gov The simulation revealed that SNH demonstrated a favorable binding ability to EGFR-TK. Specifically, it was predicted to form hydrogen bonds with key amino acid residues within the receptor's binding site, namely Cys773, Asp776, and Tyr777. nih.gov These interactions suggest a stable binding mode, leading to the hypothesis that SNH may act as a potential inhibitor of EGFR-TK, which is a critical target in cancer therapy. nih.govnih.govmdpi.com

Interactive Table: Predicted Molecular Interactions of SNH with EGFR-TK

LigandProtein TargetPredicted Interacting ResiduesType of InteractionImplicationReference
Sodium New Houttuyfonate (SNH)EGFR-TKCys773Hydrogen BondPotential inhibition of EGFR-TK activity nih.gov
Sodium New Houttuyfonate (SNH)EGFR-TKAsp776Hydrogen BondPotential inhibition of EGFR-TK activity nih.gov
Sodium New Houttuyfonate (SNH)EGFR-TKTyr777Hydrogen BondPotential inhibition of EGFR-TK activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.govlongdom.org These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of derivatives with enhanced potency or other desirable properties. nih.govmdpi.com

The QSAR process involves several key steps:

Data Set Preparation : A set of molecules with known biological activities is compiled.

Descriptor Calculation : Various physicochemical properties and structural features (descriptors) of the molecules are calculated.

Model Development : Statistical methods are used to build a mathematical equation correlating the descriptors with biological activity.

Model Validation : The model's predictive power is rigorously tested using internal and external validation sets. libretexts.org

While no specific QSAR studies focused solely on the design of this compound derivatives have been prominently reported in the reviewed literature, this methodology represents a powerful potential approach. By synthesizing a series of houttuynin or this compound derivatives and evaluating their activity (e.g., antibacterial, anti-inflammatory, or anticancer), a QSAR model could be developed. Such a model could identify the key molecular features—such as size, electronic properties, and lipophilicity—that govern their biological effects, thereby accelerating the discovery of more effective analogues.

Network Pharmacology and Bioinformatics for Mechanistic Pathway Prediction

Network pharmacology is a systems-level approach that integrates chemical, genomic, and pharmacological information to investigate the complex interactions between drugs, targets, and diseases. This methodology is particularly suited for understanding the multi-target, multi-pathway mechanisms of action of compounds like this compound.

In a study investigating the effects of this compound (SH) on heart failure, network pharmacology was used to analyze the overlapping target genes between SH and cardiac fibrosis or heart failure. This analysis identified 20 overlapping target genes between SH and cardiac fibrosis and 32 between SH and heart failure. nih.gov Further molecular docking analysis within this study predicted that SH forms stable complexes with two key targets identified through the network analysis: matrix metalloproteinase-2 (MMP2) and p38 mitogen-activated protein kinase (p38). nih.gov This suggests that SH may exert its therapeutic effects in heart failure by directly inhibiting cardiac fibroblast activation and proliferation via these targets, thereby delaying cardiac fibrosis. nih.govfrontiersin.orgnih.gov

Interactive Table: Network Pharmacology Findings for this compound (SH)

CompoundDisease ContextMethodologyKey FindingsPredicted Hub TargetsReference
This compound (SH)Cardiac FibrosisNetwork Pharmacology20 overlapping target genes identifiedMMP2, p38 nih.gov
This compound (SH)Heart FailureNetwork Pharmacology32 overlapping target genes identifiedMMP2, p38 nih.gov

Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies provide a global perspective on the molecular changes within a biological system in response to a stimulus, such as treatment with a compound. These high-throughput methods are essential for unbiased biological profiling and hypothesis generation.

Proteomics and Quantitative Proteomics (e.g., iTRAQ-based)

Proteomics is the large-scale study of proteins, particularly their structures and functions. Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Isobaric tags for relative and absolute quantitation (iTRAQ) is a widely used method that labels peptides from different samples with isobaric chemical tags, allowing for simultaneous identification and quantification in a single mass spectrometry experiment.

An iTRAQ-based quantitative proteomics study was conducted to investigate the bactericidal mechanism of sodium new houttuyfonate (SNH) against Streptococcus pneumoniae. nih.gov The analysis identified significant alterations in the bacterial proteome following SNH treatment. A key finding was the up-regulation of numerous proteins related to the production of reactive oxygen species (ROS). nih.govacs.org

Bioinformatic analysis of the proteomic data pointed towards the involvement of ROS pathways in SNH's mechanism of action. nih.govacs.org Experimental validation confirmed that SNH treatment led to an increased level of hydrogen peroxide (H2O2) and that the addition of catalase (an enzyme that neutralizes H2O2) resulted in a significant recovery in bacterial survival. nih.govacs.org This proteomics-driven investigation provided strong evidence that SNH induces the formation of H2O2, which contributes significantly to its lethal effect on S. pneumoniae. nih.govacs.orgacs.org

Interactive Table: Key Protein Alterations in S. pneumoniae Treated with SNH (iTRAQ Data)

OrganismTreatmentTechnologyGeneral FindingImplicated PathwayReference
Streptococcus pneumoniaeSodium New Houttuyfonate (SNH)iTRAQ-based Quantitative ProteomicsUp-regulation of multiple proteinsReactive Oxygen Species (ROS) Production / H2O2 Formation nih.govacs.org

Transcriptomics and RNA-Seq Analysis for Gene Expression Profiling

Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become a pivotal tool in elucidating the molecular mechanisms of this compound (SH) and its derivative, Sodium New Houttuyfonate (SNH). This high-throughput sequencing technique provides a comprehensive snapshot of the gene expression profile of an organism or cell population in response to treatment.

In studies investigating the antibacterial properties of SH, RNA-Seq was employed to analyze the transcriptomic changes in Pseudomonas aeruginosa. Treatment with SH resulted in a significant alteration of the bacterial transcriptome, with 2,047 genes being differentially expressed. nih.gov Of these, 368 genes were up-regulated, while a substantial 1,679 genes were down-regulated, indicating a broad impact on bacterial gene expression. nih.gov

Similarly, the antifungal mechanism of SNH against Candida albicans was explored using RNA-Seq. The analysis revealed that SNH treatment led to the differential expression of numerous genes, with 55 genes uniquely expressed in the control group and 107 genes uniquely expressed in the SNH-treated group. mdpi.com This study highlighted the down-regulation of genes crucial for biofilm formation within the Ras1-cAMP-Efg1 pathway, such as ALS1, ALS3, HWP1, and RAS1. mdpi.com Conversely, genes associated with the yeast form, like YWP1, were up-regulated. mdpi.com

Another study on Candida auris demonstrated that both SH and SNH interventions significantly altered the gene expression profile, particularly affecting genes related to adhesion, aggregation, and biofilm formation, which are key to the pathogen's virulence. nih.gov These transcriptomic studies provide valuable, unbiased insights into the pathways modulated by this compound and its derivatives, moving beyond single-target analyses. mdpi.comnih.gov

Table 1: RNA-Seq Analysis of Differentially Expressed Genes in Microorganisms Treated with this compound (SH) or Sodium New Houttuyfonate (SNH)

OrganismCompoundTotal Differentially Expressed GenesUp-regulated GenesDown-regulated GenesKey Affected Pathways/GenesReference
Pseudomonas aeruginosaSH20473681679Not specified nih.gov
Candida albicansSNH162 (uniquely expressed)10755Ras1-cAMP-Efg1 pathway (down-regulated: ALS1, ALS3, HWP1, RAS1; up-regulated: YWP1) mdpi.com
Candida aurisSH and SNHNot specifiedNot specifiedNot specifiedAdhesion, aggregation, and biofilm formation-related genes nih.gov

Metabolomics and Lipidomics in this compound Research

Metabolomics and lipidomics are advanced analytical approaches used to comprehensively profile the small-molecule metabolites and lipids within a biological system. These "omics" technologies offer a functional readout of the physiological state of a cell or organism and can reveal metabolic pathways affected by a compound.

In the context of research related to this compound, metabolomics has been primarily applied to its source, the plant Houttuynia cordata. Techniques such as headspace solid-phase micro-extraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) have been utilized to investigate the differential metabolites in various parts of the plant. nih.gov These studies help in understanding the distribution of key compounds, like 2-undecanone (B123061), which is related to the active components of this compound. nih.gov Furthermore, untargeted metabolomics using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) has been employed to evaluate the effects of processing methods, such as bleaching with sodium metabisulfite, on the chemical composition of H. cordata. researchgate.net This type of analysis can identify a wide range of metabolites and reveal how their profiles change in response to external factors. researchgate.net

While these studies on the source plant are informative, direct metabolomic and lipidomic profiling to elucidate the cellular or systemic effects of the isolated compound, this compound, is not yet widely reported in the available literature. Such studies would involve treating specific cell lines or animal models with this compound and then analyzing biofluids or tissue extracts using mass spectrometry-based platforms to identify significantly altered metabolites and lipids. This would provide deeper insights into the compound's mechanism of action, potentially uncovering novel biomarkers or therapeutic targets.

Histopathological and Morphological Assessments (e.g., H&E staining, Masson staining, Electron Microscopy, Fluorescence Microscopy)

Histopathological and morphological assessments are fundamental in visualizing the structural changes in tissues and cells following treatment with this compound (SH) or Sodium New Houttuyfonate (SNH). These techniques provide critical evidence of the compound's effects at a microscopic level.

Hematoxylin and Eosin (H&E) Staining: This standard histological staining method is widely used to observe tissue architecture and pathology. In a mouse model of lipopolysaccharide (LPS)-induced mastitis, H&E staining of mammary gland tissue revealed that SH therapy significantly alleviated pathological changes, such as inflammation and tissue damage, compared to the LPS-treated group. researchgate.netnih.gov

Electron Microscopy: Transmission Electron Microscopy (TEM) is a powerful tool for examining the ultrastructure of cells. In studies on breast cancer cells, TEM was used to observe mitochondrial morphology after treatment with SNH. researchgate.netmdpi.com These observations were crucial in linking SNH-induced reactive oxygen species (ROS) production to mitochondrial impairment and subsequent apoptosis. researchgate.netmdpi.com

Fluorescence Microscopy: This technique is instrumental in visualizing specific cellular components and processes by tagging them with fluorescent molecules. It has been used in SNH research to detect apoptosis through Hoechst 33258 staining, which illuminates nuclear changes characteristic of apoptotic cells. researchgate.net Additionally, fluorescence microscopy has been used to observe the localization of autophagy markers like LC3, where the formation of green fluorescent puncta indicates the presence of autophagosomes induced by SNH treatment. researchgate.net

These morphological and histopathological techniques provide tangible, visual proof of the cellular and tissue-level impacts of this compound, corroborating findings from molecular and biochemical assays.

Immunological Assays (e.g., ELISA, Flow Cytometry, Immunohistochemistry, Western Blot)

Immunological assays are essential for investigating the effects of this compound (SH) and its derivatives on the immune system and related signaling pathways. These techniques allow for the specific detection and quantification of proteins involved in inflammation, cell death, and other cellular processes.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used quantitative immunoassay. In the context of SH research, it has been instrumental in measuring the levels of key inflammatory cytokines. Studies have shown that SH significantly decreases the LPS-induced production and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various cell models, including bovine endometrial epithelial cells. nih.gov

Flow Cytometry: This technique is used for the analysis of single cells as they pass through a laser beam. It is particularly useful for studying apoptosis and the cell cycle. In research on Sodium New Houttuyfonate (SNH), flow cytometry with Annexin V-PI staining was used to quantify the number of apoptotic cells, demonstrating that SNH promotes apoptosis in breast cancer cells in a dose-dependent manner. mdpi.commdpi.com It is also used to measure the intracellular levels of reactive oxygen species (ROS). researchgate.netmdpi.com

Immunohistochemistry (IHC): IHC is used to detect the presence and location of specific proteins within tissue sections. In a study on systemic Candida auris infection in mice, IHC was used to analyze the expression of inflammation-related cytokines in liver and kidney tissues. The results showed that SH and SNH treatment markedly reduced the positive staining areas for IL-6 and TNF-α, while increasing the expression of the anti-inflammatory cytokine IL-10. nih.gov

Western Blot: This is a core technique for detecting and quantifying specific proteins from a complex mixture. It has been extensively used in SH and SNH research to analyze key proteins in signaling pathways. For instance, Western blotting has confirmed that SH inhibits the NF-κB pathway by suppressing the phosphorylation of the p65 subunit and preventing the degradation of its inhibitor, IκBα. researchgate.netnih.gov It has also been used to show SH's inhibitory effects on the phosphorylation of MAPKs (p38, JNK, and ERK) and to detect changes in apoptosis-related proteins like cleaved caspase-9 and PARP. researchgate.netnih.gov

Table 2: Application of Immunological Assays in this compound Research

AssayApplicationKey FindingsReference
ELISAQuantification of inflammatory cytokinesSH significantly decreases LPS-induced production of TNF-α, IL-1β, and IL-6. nih.gov
Flow CytometryQuantification of apoptosis and ROS levelsSNH induces apoptosis in cancer cells and increases intracellular ROS. researchgate.netmdpi.com
ImmunohistochemistryDetection of cytokine expression in tissuesSH/SNH reduces pro-inflammatory cytokines (IL-6, TNF-α) and increases anti-inflammatory IL-10 in infected tissues. nih.gov
Western BlotAnalysis of signaling pathway proteinsSH/SNH inhibits NF-κB and MAPK signaling pathways; modulates expression of apoptosis-related proteins (Bax/Bcl-2, caspases). researchgate.netnih.govresearchgate.netnih.gov

Gene Expression and Protein Level Analysis (e.g., RT-qPCR, Western Blot)

The analysis of gene and protein expression is fundamental to understanding the molecular mechanisms of action of this compound (SH) and Sodium New Houttuyfonate (SNH). Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western Blot are the cornerstone techniques used for this purpose.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive method used to measure the expression levels of specific messenger RNA (mRNA) molecules. It is often used to validate findings from broader transcriptomic analyses like RNA-Seq. In SH research, RT-qPCR has been employed to confirm the down-regulation of genes related to biofilm formation in C. albicans, such as ALS1, ALS3, and HWP1, following SNH treatment. mdpi.com It has also been used extensively to quantify the mRNA expression of inflammatory cytokines, demonstrating that SH reduces the expression of IL-1, IL-6, and TNF-α in both in vivo models of mastitis and in vitro cell culture systems. researchgate.netnih.gov

Western Blot: As a key technique for protein analysis, Western blotting complements gene expression studies by confirming that changes in mRNA levels translate to changes in protein levels. It has been crucial in delineating the signaling pathways affected by SH and SNH. For example, Western blot analyses have shown that SH treatment suppresses the phosphorylation of NF-κB p65 and the degradation of IκBα, effectively blocking the activation of this key inflammatory pathway. researchgate.netnih.gov In apoptosis studies, it has been used to detect the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2, as well as the cleavage of caspase-9 and PARP, providing definitive evidence of apoptosis induction by SNH. researchgate.netresearchgate.net Furthermore, this technique has been used to show that SNH can decrease the expression of proteins involved in cell migration, such as vascular endothelial growth factor (VEGF). researchgate.net

Together, RT-qPCR and Western blot provide a robust framework for dissecting the molecular effects of this compound, from the transcription of target genes to the functional regulation of their protein products.

Table 3: Gene and Protein Expression Analysis in this compound Research

TechniqueTarget AnalyteExamples of Targets AnalyzedKey FindingsReference
RT-qPCRmRNAIL-1, IL-6, TNF-αSH reduces the expression of pro-inflammatory cytokine genes. researchgate.netnih.gov
RT-qPCRmRNAALS1, ALS3, HWP1 (in C. albicans)SNH down-regulates genes associated with biofilm formation. mdpi.com
Western BlotProteinp-p65, IκBα, p-p38, p-JNK, p-ERKSH inhibits the activation of NF-κB and MAPK signaling pathways. researchgate.netnih.govnih.gov
Western BlotProteinBax, Bcl-2, Cleaved Caspase-9, Cleaved PARPSNH modulates apoptosis-related proteins to induce cell death. researchgate.netresearchgate.net
Western BlotProteinVEGF, NF-κBp65SNH decreases the expression of proteins involved in cell migration. researchgate.net

Molecular and Cellular Mechanisms of Sodium Houttuyfonate Action

Modulation of Signal Transduction Pathways

Sodium houttuyfonate exerts its effects by intervening in complex signal transduction cascades that are central to cellular function and pathology.

This compound has been shown to significantly attenuate inflammatory responses by targeting key signaling pathways. In bovine endometrial epithelial cells, SH inhibits the degradation of IκBα and the phosphorylation of NF-κB p65, effectively blocking the NF-κB signaling pathway. researchgate.net This action prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. Furthermore, SH suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which are crucial mediators of inflammation. researchgate.net Studies have confirmed that SH can ameliorate lipopolysaccharide (LPS)-induced mastitis in mice by inhibiting the NF-κB pathway, as evidenced by the suppression of p65 phosphorylation and IκBα degradation. frontiersin.org

The anti-inflammatory mechanism of sodium new houttuyfonate (SNH), a more stable form of SH, also involves the regulation of the MAPK signaling pathway. nih.gov By modulating these pathways, this compound can decrease the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov

Table 1: Effect of this compound on Inflammatory Signaling Molecules

Target Molecule Effect of this compound Cellular/Animal Model Reference
NF-κB p65 (phosphorylation) Inhibition Bovine endometrial epithelial cells researchgate.net
IκBα (degradation) Inhibition Bovine endometrial epithelial cells researchgate.net
p38 MAPK (phosphorylation) Suppression Bovine endometrial epithelial cells researchgate.net
JNK (phosphorylation) Suppression Bovine endometrial epithelial cells researchgate.net
ERK (phosphorylation) Suppression Bovine endometrial epithelial cells researchgate.net
TNF-α Decreased expression Bovine endometrial epithelial cells researchgate.net
IL-1β Decreased expression Bovine endometrial epithelial cells researchgate.net
IL-6 Decreased expression Bovine endometrial epithelial cells researchgate.net

This compound has been observed to induce programmed cell death in various cancer cell lines. In human ovarian cancer A2780 cells, sodium new houttuyfonate (SNH) promotes apoptosis and may regulate the expression of apoptosis-related molecules. nih.gov Specifically, SNH has been shown to decrease the mRNA expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

In breast cancer cells, SNH induces apoptosis by promoting the excessive accumulation of reactive oxygen species (ROS), which leads to mitochondrial damage. nih.gov This process is mediated through the inhibition of the PDK1-AKT-GSK3β pathway. nih.gov Furthermore, SNH treatment in MCF-7 breast cancer cells leads to an increased number of apoptotic cells and induces the formation of LC3 positive autophagosomes, indicating an effect on autophagy. nih.gov The pro-apoptotic effect is further corroborated by a decreased ratio of Bax to Bcl-2. nih.gov

While this compound has been shown to inhibit the proliferation of cancer cells, the specific molecular mechanisms involving the direct regulation of key cell cycle proteins such as Cyclin-dependent kinase 1 (CDK1), Protein Tyrosine Phosphatase 4A2 (PTP4A2), and Cyclin-dependent kinase 6 (CDK6) by this compound have not been extensively detailed in the available scientific literature. General studies on cell cycle regulation highlight the importance of these kinases in controlling cell cycle transitions. bohrium.comnih.govnih.govresearchgate.net For instance, CDK1 is a crucial regulator of the G2/M transition, while CDK6, in complex with cyclin D, is important for the G1/S transition. nih.govresearchgate.net PTP4A2 has been implicated in promoting lysophagy, a process of autophagic clearance of damaged lysosomes, by dephosphorylating VCP/p97. nih.gov However, direct evidence linking this compound to the modulation of CDK1, PTP4A2, and CDK6 activity is not yet established.

This compound's mechanism of action includes interaction with several receptor systems. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway in bovine mammary epithelial cells. nih.gov Sodium new houttuyfonate (SNH) also represses the TLR4/NF-κB pathway in macrophages, which enhances their phagocytic activity and inhibits the excessive release of inflammatory factors. nih.govnih.gov

In the context of cancer, SNH has been identified as a potential inhibitor of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). nih.gov Molecular docking studies have shown that SNH can bind to EGFR-TK, forming hydrogen bonds with key amino acid residues. nih.gov

Recent studies have also revealed the neuroprotective effects of this compound through its interaction with glutamate (B1630785) receptors. In a model of kainic acid-induced seizures, SH pretreatment preserved the levels of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor (AMPAR) subunits GluA1/GluA2 and N-methyl-D-aspartic acid receptor (NMDAR) subunit GluN2A in the hippocampus, which helps in preventing neuronal excitotoxicity. nih.gov

Furthermore, this compound has been found to alleviate pulmonary hypertension by regulating Orai1 and Orai2, which are essential components of store-operated Ca2+ channels. By inhibiting Orai1 and Orai2 signaling, SH can decrease store-operated Ca2+ entry, intracellular Ca2+ concentration, and proliferation of pulmonary arterial smooth muscle cells.

Table 2: Interaction of this compound with Receptor Systems

Receptor Effect of this compound Cellular/Animal Model Reference
TLR4 Inhibition of expression and signaling Bovine mammary epithelial cells, Macrophages nih.govnih.govnih.gov
EGFR-TK Potential inhibitor, binding ability In silico docking study nih.gov
AMPAR (GluA1/GluA2) Preservation of levels Rat hippocampus (kainic acid-induced seizures) nih.gov
NMDAR (GluN2A) Preservation of levels Rat hippocampus (kainic acid-induced seizures) nih.gov
Orai1 Inhibition of signaling Rat pulmonary arterial smooth muscle cells
Orai2 Inhibition of signaling Rat pulmonary arterial smooth muscle cells

Impact on Enzyme Activity and Protein Expression

The bioactivity of this compound also extends to the modulation of key enzymes involved in cellular metabolism.

In the context of neurological protection, this compound has been shown to influence enzymes involved in glutamate metabolism. In a rat model of kainic acid-induced seizures, SH pretreatment decreased the levels of glutaminase, the enzyme responsible for converting glutamine to the excitatory neurotransmitter glutamate. nih.gov Concurrently, SH increased the levels of glutamine synthetase, the enzyme that converts glutamate to glutamine, thereby helping to reduce glutamate-induced excitotoxicity. nih.gov These findings suggest a regulatory role for this compound in maintaining the balance of glutamatergic neurotransmission through its effects on these key enzymes. nih.gov

Alterations in Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10, CXCL1)

This compound (SH) demonstrates significant immunomodulatory effects by altering the production of various cytokines and chemokines, key signaling molecules that regulate inflammatory responses. Research indicates that SH can suppress the expression of several pro-inflammatory cytokines. For instance, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) patsnap.comnih.gov. This anti-inflammatory action has been observed in various contexts, including ventilator-induced lung injury and pulmonary fibrosis nih.govsemanticscholar.org. In models of acute pulmonary infection, SH treatment has been found to dose-dependently decrease the expression of IL-6, TNF-α, and IL-1β in lung tissue nih.gov. Similarly, in lipopolysaccharide (LPS)-stimulated human nasal epithelial cells, SH markedly downregulated the mRNA expression levels of IL-1β and IL-6 dovepress.com.

The compound's regulatory effects extend to chemokines as well. Studies on P. aeruginosa-induced pneumonia in mice revealed that SH intervention reduced the release of pro-inflammatory cytokines, including the chemokine CXCL1, in serum nih.gov. The mechanism behind this modulation often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a pivotal regulator of the immune response to infection patsnap.comnih.gov. By dampening these inflammatory pathways, this compound can mitigate the potentially harmful effects of excessive inflammation patsnap.com.

Cytokine/ChemokineEffect of this compoundStudy Context
TNF-αInhibition/ReductionGeneral anti-inflammatory effect, Ventilator-induced lung injury, Pulmonary fibrosis, P. aeruginosa pneumonia patsnap.comnih.govsemanticscholar.orgnih.gov
IL-1βInhibition/ReductionGeneral anti-inflammatory effect, Ventilator-induced lung injury, Pulmonary fibrosis, P. aeruginosa pneumonia, LPS-stimulated cells patsnap.comnih.govsemanticscholar.orgnih.govdovepress.com
IL-6Inhibition/ReductionGeneral anti-inflammatory effect, Ventilator-induced lung injury, Pulmonary fibrosis, P. aeruginosa pneumonia, LPS-stimulated cells patsnap.comnih.govsemanticscholar.orgnih.govdovepress.com
IL-8InhibitionHCT ethanolic extract (related compound) inhibits expression in human mast cells mdpi.com
CXCL1ReductionP. aeruginosa-induced pneumonia nih.gov

Oxidative Stress Regulation and Antioxidant Mechanisms

Modulation of Reactive Oxygen Species (ROS) Production and Scavenging

This compound and its derivative, sodium new houttuyfonate (SNH), exhibit a dual role in regulating reactive oxygen species (ROS), which are products of oxygen metabolism. In certain contexts, such as cancer therapy, SNH has been shown to induce the excessive production and accumulation of ROS in breast cancer cells mdpi.comnih.gov. This overgeneration of ROS leads to mitochondrial damage and impairment, ultimately promoting apoptosis (programmed cell death) in the cancer cells mdpi.comnih.gov. The effect is significant enough that an ROS scavenger, N-acetylcysteine (NAC), can effectively reduce the ROS levels induced by SNH and partially restore the expression of apoptosis-related proteins mdpi.com.

Conversely, in the context of tissue injury and inflammation, this compound acts as an antioxidant. In studies of ventilator-induced lung injury, SH treatment significantly reduced the elevated levels of ROS and malondialdehyde (MDA), a marker of oxidative stress semanticscholar.org. This suggests a protective effect against oxidative damage. Similarly, research on diet-induced obesity indicates that SH can effectively enhance antioxidant defenses while reducing lipid peroxidation nih.gov. It has been shown to decrease MDA levels while increasing the levels of superoxide dismutase (SOD), a crucial antioxidant enzyme that neutralizes superoxide radicals nih.gov. This modulation of ROS is believed to be a key mechanism through which SH alleviates certain pathological conditions semanticscholar.org.

Study ContextEffect on ROSAssociated Outcome
Breast Cancer Cells (MCF-7, CMT-1211)Induces excessive ROS productionPromotes apoptosis and mitochondrial impairment mdpi.comnih.gov
Ventilator-Induced Lung InjuryReduces levels of ROS and MDAAlleviates lung injury semanticscholar.org
Diet-Induced ObesityDecreases MDA, Increases SODEnhances antioxidant defenses, reduces lipid peroxidation nih.gov

Activation of Antioxidant Response Pathways (e.g., Nrf2 pathway)

A key mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant proteins and detoxifying enzymes, playing a critical role in cellular protection against oxidative stress nih.gov.

Research has demonstrated that this compound can promote the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently increases the expression of Nrf2 and one of its target genes, heme oxygenase-1 (HO-1) mdpi.com. This activation of the AMPK/Nrf2/HO-1 signaling cascade is crucial for its therapeutic effects in certain metabolic conditions mdpi.com. For instance, in a study related to the browning of white adipose tissue, the beneficial effects of SH were diminished by an Nrf2 inhibitor, confirming the pathway's importance mdpi.com. This suggests that SH mitigates conditions like diet-induced obesity in part by activating the Nrf2 antioxidant response pathway to inhibit processes like ferroptosis, a form of cell death characterized by lipid peroxidation mdpi.com.

Effects on Cellular Components and Structures (e.g., Cell Membrane Integrity, Biofilm Matrix)

This compound exerts potent antimicrobial effects by directly targeting and disrupting essential cellular structures of pathogens, particularly the cell membrane and the extracellular biofilm matrix.

One of its primary antimicrobial mechanisms is the disruption of the bacterial cell membrane. This action leads to increased membrane permeability and, ultimately, cell lysis patsnap.com. This mechanism has been observed against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, effectively neutralizing the pathogens patsnap.com.

Furthermore, SH is a significant inhibitor of biofilm formation, a process where microorganisms adhere to surfaces and enclose themselves in a protective extracellular matrix frontiersin.org. This matrix, often composed of polysaccharides, proteins, and DNA, makes the embedded microbes highly resistant to antimicrobial agents and host immune responses frontiersin.org. SH has been shown to effectively inhibit biofilm formation in a variety of pathogens:

Pseudomonas aeruginosa: SH significantly represses biofilm formation in both the attachment and maturation stages scispace.com. It achieves this by downregulating the expression of genes associated with the biosynthesis of alginate, a primary component of the P. aeruginosa biofilm matrix scispace.comnih.gov. At higher concentrations, it actively suppresses biofilm formation, while at sub-inhibitory concentrations, it may transiently enhance it before suppressing it nih.gov.

Candida albicans: SNH has been found to inhibit the formation of C. albicans biofilms in a concentration-dependent manner frontiersin.org.

Candida auris: Both SH and SNH can disrupt the adhesion, aggregation, and subsequent biofilm formation of this multidrug-resistant fungus nih.govasm.org.

By compromising cell membrane integrity and inhibiting the formation of protective biofilms, this compound effectively undermines the survival and virulence of a broad spectrum of microbial pathogens patsnap.comscispace.com.

PathogenEffect on Cellular StructureMechanism
Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliDisrupts bacterial cell membrane integrityIncreases membrane permeability, leading to cell lysis patsnap.com
Pseudomonas aeruginosaInhibits biofilm formation and alginate productionDownregulates expression of alginate biosynthesis genes (algD, algR) scispace.com
Candida albicansInhibits biofilm formationReduces adherence activity in a concentration-dependent manner frontiersin.org
Candida aurisDisrupts adhesion, aggregation, and biofilm formationInhibits colonization and pathological damage nih.govasm.org

Preclinical Pharmacodynamics and Pharmacokinetics of Sodium Houttuyfonate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Understanding the ADME profile of sodium houttuyfonate in preclinical species is essential for predicting its behavior in biological systems and informing subsequent studies.

Investigation of Bioavailability and Systemic Exposure in Preclinical Species

Studies have begun to investigate the bioavailability of this compound in animal models. Following oral administration of this compound at 100 mg/kg to mice, the compound was detected in serum and gastrointestinal tissue within a short period. nih.govresearchgate.netmdpi.com Notably, this compound was detected in the systemic circulation and tissues without undergoing conversion to 2-undecanone (B123061). researchgate.netmdpi.com This suggests that the parent compound itself is absorbed.

Assessment of Tissue Distribution and Accumulation Patterns

Research in male Sprague-Dawley rats intravenously injected with this compound (10 mg/kg) revealed a wide distribution of the drug within 10 minutes post-injection. nih.gov The lungs were identified as a preferred site for disposition, exhibiting significantly higher concentrations compared to plasma. nih.gov The heart and kidneys also showed higher concentrations than plasma. nih.gov

Furthermore, studies using [1-(14)C]this compound in rats demonstrated covalent binding of houttuynin, a component related to this compound, to tissue proteins. nih.gov The extent of this covalent binding correlated with the respective tissue concentrations, with the highest levels observed in the lung (1137 nmol/g protein) and lower levels in the liver (266 nmol/g protein). nih.gov Houttuynin was found to react primarily with arginine residues in proteins, forming a pyrimidine (B1678525) adduct. nih.gov This adduct was detected in rat lungs. nih.gov

Identification of Metabolic Pathways and Metabolites

Investigations into the stability and potential metabolism of this compound in simulated gastrointestinal environments have been conducted. This compound demonstrated relative stability in simulated gastric fluid (pH 1.3) containing pepsin, with only slight degradation into 2-undecanone over 4 hours. mdpi.com However, its stability decreased in solutions with increasing pH values. nih.gov High temperatures were also found to accelerate its degradation. nih.gov While slightly affected by pepsin and trypsin, this compound was not affected by oxidation and illumination in these simulated environments. nih.gov In vivo, this compound was detected in the blood circulation and tissues without conversion to 2-undecanone within a short timeframe after oral administration in mice. researchgate.netmdpi.com However, this compound can potentially be converted to decanoyl acetaldehyde (B116499) (houttuynin) and subsequently to 2-undecanone. researchgate.netmdpi.com

Analysis of Excretion Routes and Kinetics

Target Engagement and Dose-Response Relationships in Preclinical Efficacy Studies

Preclinical studies have explored the target engagement and dose-response relationships of this compound across various disease models, highlighting its potential therapeutic effects.

In models of pulmonary hypertension induced by monocrotaline (B1676716) (MCT) in rats, this compound significantly normalized characteristic parameters in a dose-dependent manner. atsjournals.org A dose of 100 mg/kg was found to be more effective in these studies. atsjournals.org this compound also reduced MCT-enhanced intracellular calcium levels and store-operated calcium entry (SOCE) in pulmonary arterial smooth muscle cells (PASMCs), and suppressed the expression of Orai1 and Orai2, suggesting a mechanism involving the Orai1,2–SOCE–[Ca2+]i pathway in alleviating pulmonary hypertension. atsjournals.org

Studies investigating the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced mastitis in mice showed that this compound therapy significantly alleviated pathological changes and decreased myeloperoxidase (MPO) activity in mammary glands. nih.gov It also reduced the expression of inflammatory factors like IL-1, IL-6, and TNF-α in vivo and in vitro. nih.gov Mechanistically, this compound suppressed the phosphorylation of NF-κB p65 protein and reduced the degradation of IκBα. nih.gov In LPS-induced bovine endometrial epithelial cells, this compound significantly decreased the expression of TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner and inhibited the phosphorylation of MAPKs (p38, JNK, and ERK) and NF-κB p65. nih.gov

In a kainic acid (KA)-induced seizure rat model, this compound demonstrated antiseizure effects at a dose of 100 mg/kg, prolonging seizure latency and decreasing seizure scores. nih.govmdpi.com Its effects on seizure onset time and score at this dose were comparable to those of carbamazepine (B1668303) (300 mg/kg). nih.govmdpi.com this compound also prevented neuronal loss in the hippocampus and maintained glutamatergic system stability by preventing glutamate (B1630785) level increases, upregulating glutamate reuptake proteins (EAAT1-3), a glutamate metabolism enzyme (glutamine synthetase), and downregulating glutamate synthesis enzyme (glutaminase). mdpi.com It also affected the expression of AMPA and NMDA receptor subunits in the hippocampus. mdpi.com

Sodium new houttuyfonate (SNH) has shown dose-dependent inhibitory effects on the growth and biofilm formation of Streptococcus mutans, a cariogenic pathogen. tandfonline.com The minimum inhibitory concentration (MIC) was found to be 64 μg/mL, and the minimum bactericidal concentration (MBC) was 128 μg/mL. tandfonline.com Concentrations of 32 μg/mL and 64 μg/mL were used to investigate its anti-S. mutans mechanisms. tandfonline.com

In non-small cell lung cancer (NSCLC) cells, SNH reduced viability and enhanced apoptosis in a dose-dependent manner. xiahepublishing.com The IC50 for H1299 cells was approximately 75 µM after 24 hours. xiahepublishing.com SNH downregulated cell cycle-related proteins (CDK1, PTP4A2, CDK6) and upregulated Nrf2-mediated oxidative stress response proteins. xiahepublishing.com

This compound has also shown dose-dependent inhibitory effects on xylene-induced mouse ear edema, demonstrating in vivo anti-inflammatory activity. researchgate.netmdpi.com At the cellular level, it had a more pronounced influence on the production of TNF-α, IL-1β, and IL-10 in LPS-stimulated RAW264.7 cells compared to 2-undecanone at the same dosage. researchgate.netmdpi.com

Here is a summary of dose-response findings in selected preclinical studies:

Study Focus (Animal Model/Cell Line)Compound (SH/SNH)Animal/Cell TypeObserved EffectDose Range/Specific Doses TestedKey Finding
Pulmonary Hypertension (MCT-induced)SHRatsNormalization of characteristic parameters, reduced intracellular calcium, SOCE50 mg/kg, 100 mg/kg100 mg/kg more effective atsjournals.org
Seizures (Kainic Acid-induced)SHSprague Dawley RatsProlonged seizure latency, decreased seizure scores, prevented neuronal loss50 mg/kg, 100 mg/kg100 mg/kg showed antiseizure effects comparable to carbamazepine nih.govmdpi.com
Mastitis (LPS-induced)SHMice, Mouse mammary epithelial cellsAlleviated pathological changes, decreased MPO activity, reduced inflammatory factorsNot specified in detailInhibited NF-κB pathway nih.gov
Bovine Endometrial Epithelial Cell Inflammation (LPS-induced)SHBovine endometrial epithelial cellsDecreased inflammatory cytokine expression, inhibited MAPKs/NF-κB phosphorylationDose-dependent (range not specified)Effective in blocking NF-κB pathway nih.gov
Streptococcus mutans Cariogenic VirulenceSNHStreptococcus mutans (in vitro)Inhibited growth, biofilm formation, EPS and acid production0, 1/2MIC, MIC, 2MIC (MIC=64 μg/mL)Dose-dependent inhibition tandfonline.com
Non-Small Cell Lung Cancer Cells (H1299)SNHHuman lung cancer cells (H1299)Reduced viability, enhanced apoptosis0, 25, 50, 75, 100, 150 µMIC50 ~75 µM at 24h; dose-dependent effects xiahepublishing.com
Xylene-induced Mouse Ear EdemaSHMiceInhibited ear swelling100 mg/kg, 200 mg/kg, 400 mg/kgDose-dependent inhibition; more significant than 2-undecanone researchgate.netmdpi.com
LPS-stimulated RAW264.7 cells (Cytokine Production)SH, 2-undecanoneRAW264.7 macrophagesDecreased TNF-α, IL-1β; increased IL-100.1–20 μg/mLSH had more obvious influence than 2-undecanone at same dosage researchgate.netmdpi.com
Ventilator-Induced Lung Injury (VILI)SHMice, Murine respiratory epithelial cells (MLE-15)Alleviated lung injury, decreased apoptosis, reduced inflammatory factors, ROS, MDANot specified in detailInhibited ROS-mediated JNK pathway nih.gov
Post-infarct RemodelingSHRats, H9C2 cellsImproved cell viability, increased AMPK activation, suppressed NF-κB activation0–80 μg/ml (H9C2), High dose (rats)Dose-dependent effects on H9C2; high dose effective in rats frontiersin.org
Macrophage Phagocytosis and Inflammatory Factors (P. aeruginosa)SNHRAW264.7 macrophagesImproved phagocytosis, inhibited excessive inflammatory factor releaseNot specified in detailRepressed TLR4/NF-κB pathway nih.gov

Biomarker Identification and Validation for Pharmacodynamic Assessment

Preclinical studies have identified several potential biomarkers for assessing the pharmacodynamic effects of this compound.

In the context of inflammation, changes in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 have been used as biomarkers to evaluate the anti-inflammatory activity of this compound in various models, including LPS-induced mastitis and bovine endometrial epithelial cell inflammation. nih.govnih.gov Myeloperoxidase (MPO) activity has also been utilized as a biomarker for inflammation in mastitis models. nih.gov

In the kainic acid-induced seizure model, biomarkers related to the glutamatergic system, including glutamate levels, the expression of glutamate reuptake transporters (EAAT1-3), glutamate synthesis and metabolism enzymes (glutaminase and glutamine synthetase), and the expression of AMPA and NMDA receptor subunits (GluA1, GluA2, GluN2A, GluN2B) in the hippocampus, have been used to assess the neuroprotective and antiseizure effects of this compound. mdpi.com

For assessing the effects on pulmonary hypertension, parameters such as intracellular calcium levels, SOCE, and the expression of Orai1 and Orai2 in PASMCs have served as biomarkers. atsjournals.org

In studies related to Streptococcus mutans, biomarkers of cariogenic virulence include bacterial growth, biofilm formation, and the production of exopolysaccharides (EPS) and acid. tandfonline.com

In NSCLC research, biomarkers such as the expression levels of cell cycle-related proteins (CDK1, PTP4A2, CDK6) and Nrf2-mediated oxidative stress response proteins have been used to understand the antitumor mechanisms of SNH. xiahepublishing.com

Furthermore, the modulation of signaling pathways like NF-κB, MAPKs (p38, JNK, ERK), AMPK, and the TLR4 pathway have been investigated as pharmacodynamic biomarkers to understand the mechanisms underlying the effects of this compound in different disease models. nih.govnih.govnih.govfrontiersin.orgnih.gov

Biomarkers related to intestinal health and gut microbiota composition, such as pathological signs in the intestines, oxidative stress markers, inflammatory response markers, intestinal mucosal integrity, and the abundance and diversity of gut bacteria (e.g., Lachnospiraceae_NK4A136_group, Intestinimonas, Lactobacillus, Alloprevotella, Klebsiella, Bacteroides), have been explored in the context of ulcerative colitis aggravated by Candida albicans overgrowth. rsc.orgresearchgate.net

While various biomarkers have been identified and used in preclinical studies, further validation may be required to confirm their specificity and sensitivity as indicators of this compound's pharmacodynamic effects. nih.gov

Preclinical Biological Activities and Research Applications

Anti-inflammatory and Immunomodulatory Activities in Preclinical Models

Sodium houttuyfonate exhibits significant anti-inflammatory and immunomodulatory effects by modulating the production of inflammatory mediators and influencing the function of immune cells. patsnap.commdpi.com Research indicates that these activities are mediated through the regulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. patsnap.comnih.govnih.gov

In various animal models of disease, this compound has demonstrated the ability to suppress inflammatory responses. Studies have shown it can alleviate pathological damage and reduce the production of pro-inflammatory cytokines. nih.govnih.gov For instance, in a mouse model of Salmonella typhimurium infection, SH treatment improved the intestinal mucosal structure and reduced the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This anti-inflammatory effect is linked to its ability to inhibit the NF-κB signaling pathway. nih.govnih.gov Similarly, in a mouse model of pulmonary fibrosis, SH was found to reduce inflammation by inhibiting the production of IL-1β, IL-6, and TNF-α in lung tissues. nih.gov Further research in a rat model of ulcerative colitis showed that a combination treatment including this compound could significantly improve intestinal inflammatory response. frontiersin.org In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound significantly inhibited the production of TNF-α and IL-1β. mdpi.comresearchgate.net

Table 1: Effects of this compound on Inflammatory Markers in Animal Models

Animal ModelKey FindingsAffected Inflammatory MarkersSignaling Pathway ImplicatedCitation(s)
Salmonella typhimurium-infected miceAlleviated pathological damage to colon tissue and improved jejunum mucosa morphology.Decreased TNF-α, IL-1β, IL-6, iNOS, COX-2.NF-κB nih.gov
Bleomycin-induced pulmonary fibrosis in miceAttenuated lung injury and reduced inflammation.Decreased IL-1β, IL-6, TNF-α.Not specified nih.gov
Ulcerative colitis rat modelImproved intestinal inflammatory response.Modulated IL-8 and TNF-α.Not specified frontiersin.org
Xylene-induced ear edema in miceShowed dose-dependent inhibitory effects on ear swelling.Not specifiedNot specified mdpi.comresearchgate.net
Pseudomonas aeruginosa lung infection in miceAmeliorated lung infection and reduced inflammatory factors.Decreased IL-6, CXCL1, IL-17.TLR4/NF-κB nih.gov

Sodium new houttuyfonate (SNH) has been shown to modulate the function of immune cells, particularly macrophages, by enhancing their ability to phagocytose and kill pathogens. nih.govnih.gov In one study, SNH significantly improved the phagocytosis and killing of Pseudomonas aeruginosa by the RAW264.7 macrophage cell line. nih.govresearchgate.net This effect was associated with the repression of the TLR4/NF-κB pathway, which also led to an inhibition of the excessive release of inflammatory factors. nih.gov Another study demonstrated that SNH enhanced the ability of mouse alveolar macrophages (MH-S cells) to phagocytose and kill Aspergillus fumigatus conidia. nih.govresearchgate.net The mechanism in this model involved the activation of the TLR2/TRAF6/IRF5 and TLR2/TRAF6/ERK pathways. nih.govbohrium.com Furthermore, this compound can induce the shedding of lipopolysaccharide (LPS) from the surface of P. aeruginosa, which in turn promotes the M1 polarization of macrophages, enhancing their bactericidal capabilities. scispace.com

Table 2: Effects of this compound on Immune Cell Function

Immune Cell TypePathogenObserved EffectsSignaling Pathway ImplicatedCitation(s)
RAW264.7 macrophagesPseudomonas aeruginosaImproved phagocytosis and killing; inhibited excessive release of inflammatory factors.TLR4/NF-κB nih.govresearchgate.net
Mouse alveolar macrophages (MH-S cells)Aspergillus fumigatusEnhanced phagocytosis and killing of conidia.TLR2/TRAF6/IRF5 and TLR2/TRAF6/ERK nih.govresearchgate.netbohrium.com
MacrophagesPseudomonas aeruginosaInduced M1 polarization via bacterial LPS shedding, leading to enhanced phagocytosis and killing.TLR4/MyD88/NF-κB scispace.com

This compound has been found to improve intestinal health by modulating the gut microbiota and reducing inflammation in animal models of ulcerative colitis (UC). nih.govresearchgate.net In a study on UC mice with Candida albicans overgrowth, administration of SH improved pathological signs, reduced oxidative stress, and enhanced the integrity of the intestinal mucosa. nih.govresearchgate.net Analysis of the gut microbiota revealed that SH treatment could counteract the dysbiosis caused by C. albicans. nih.gov It led to an increase in beneficial bacteria, including short-chain fatty acid-producing bacteria like Lachnospiraceae_NK4A136_group and probiotics such as Lactobacillus, while decreasing harmful pathogens like Klebsiella and Bacteroides. nih.govresearchgate.net These findings suggest that SH may treat UC complicated by fungal overgrowth by restoring homeostasis to the gut microbiota. nih.govrsc.org Research has also shown that high doses of SH can influence the intestinal flora composition and the production of inflammatory factors in healthy mice. nih.gov

Table 3: Modulation of Gut Microbiota by this compound in a UC Mouse Model

Bacterial GroupEffect of SH TreatmentPotential BenefitCitation(s)
Lachnospiraceae_NK4A136_group, IntestinimonasIncreased abundanceBeneficial; short-chain fatty acid production. nih.govresearchgate.net
Lactobacillus, AlloprevotellaIncreased abundanceProbiotic effects. nih.govresearchgate.net
Klebsiella, BacteroidesDecreased abundanceReduction of harmful pathogens. nih.govresearchgate.net

Antimicrobial Efficacy in Preclinical Research (Antibacterial, Antifungal, Antiviral)

This compound and its derivatives have demonstrated a broad range of antimicrobial activities in preclinical studies. nih.govfrontiersin.org They are effective against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. frontiersin.orgnih.gov

This compound has been shown to inhibit the growth of various bacteria, including clinically relevant pathogens like Pseudomonas aeruginosa. nih.govnih.gov Beyond direct growth inhibition, SH significantly impairs bacterial virulence by targeting mechanisms such as biofilm formation and motility. nih.govnih.gov In a clinical strain of P. aeruginosa, SH was observed to significantly repress biofilm formation during both the attachment and maturation stages. nih.gov The mechanism for this involves the reduction of alginate, a primary component of the biofilm matrix, by decreasing the expression of the biosynthesis gene aglD. nih.gov Furthermore, SH has been found to inhibit the swimming motility of P. aeruginosa. nih.gov This inhibition is associated with the downregulation of genes related to flagellar and pili expression, such as fliC and pilA/pilZ. nih.gov

Table 4: Antibacterial and Anti-Virulence Activity of this compound

Bacterial SpeciesActivityMechanism of ActionCitation(s)
Pseudomonas aeruginosaInhibition of biofilm formationReduced expression of the alginate biosynthesis gene aglD and other matrix genes (pslA, pelA). nih.govnih.gov
Pseudomonas aeruginosaInhibition of swimming motilityDownregulation of flagellar (fliC) and type IV pili (pilA/pilZ) expression. nih.gov
Gram-positive bacteria (e.g., Staphylococcus aureus)Inhibitory activityGeneral antimicrobial effects. nih.gov

This compound (SH) and sodium new houttuyfonate (SNH) possess potent antifungal properties against pathogenic yeasts and molds. nih.govnih.gov Against Candida albicans, SNH effectively inhibits the transition from yeast to hyphal form and represses biofilm formation. nih.gov It has been shown to inhibit the initial adhesion of C. albicans, a critical step in biofilm development. nih.gov The minimum inhibitory concentrations (MICs) of SH against clinical C. albicans isolates have been reported to range from 32 to 256 µg/mL. americanelements.com

SNH also exhibits significant fungicidal activity against the pathogenic mold Aspergillus fumigatus, including drug-resistant strains. nih.govfrontiersin.org It inhibits multiple aspects of the fungal life cycle, including fungal growth, sporulation, conidial germination, and biofilm formation. frontiersin.orgresearchgate.net A key mechanism of its anti-Aspergillus activity is the interference with the ergosterol (B1671047) synthesis pathway, a critical component of the fungal cell membrane. nih.govfrontiersin.org Studies have shown that SNH treatment leads to a dose-dependent decrease in ergosterol concentration in A. fumigatus. frontiersin.org In animal models of disseminated aspergillosis, SNH significantly decreased the fungal burden in the kidneys, liver, and lungs. frontiersin.org

Table 5: Antifungal Activity of this compound and Its Derivatives

Fungal SpeciesCompoundObserved EffectsMechanism of ActionCitation(s)
Candida albicansSNHInhibits yeast-to-hypha transition, initial adhesion, and biofilm formation.Inhibition of the Ras1-cAMP-Efg1 pathway. nih.govbohrium.com
Candida albicansSHInhibits growth (MIC range: 32–256 µg/mL).Not specified americanelements.comnih.gov
Candida aurisSH & SNHInhibits growth, adhesion, aggregation, and biofilm formation (MIC range: 32-128 µg/mL).Repression of genes related to adhesion and biofilm formation. nih.govasm.orgasm.org
Aspergillus fumigatusSNHInhibits growth, sporulation, conidial germination, pigment formation, and biofilm formation.Inhibition of ergosterol synthesis. nih.govfrontiersin.orgresearchgate.netbohrium.com

Synergistic Effects with Established Antimicrobial Agents

Preclinical studies have consistently shown that this compound can enhance the efficacy of conventional antimicrobial drugs against a variety of pathogens, including drug-resistant strains. This synergistic action is a significant area of research, as it presents a potential strategy to combat antimicrobial resistance.

Research has demonstrated a synergistic effect when this compound is combined with several antifungal and antibacterial agents. For instance, in studies involving Candida albicans, this compound combined with fluconazole (FLZ), berberine chloride (BBR), caspofungin (CAS), or itraconazole (ITZ) showed synergistic activity in inhibiting biofilm formation. frontiersin.org The Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction, was ≤0.50 for these combinations, indicating a potentiation of the antifungal effects. frontiersin.org

Similarly, synergistic antibacterial effects have been observed against resistant bacterial strains. The combination of sodium new houttuyfonate (SNH) and berberine chloride was found to be effective in eradicating persistent methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). nih.gov This synergy is likely related to the ability of SNH to disrupt the bacterial cell membrane, thereby increasing the pathogen's susceptibility to other antimicrobial agents. nih.gov Further studies have confirmed synergy with antibiotics such as oxacillin, netilmicin, penicillin G, and meropenem against MRSA and heteroresistant Pseudomonas aeruginosa. nih.govnih.govfrontiersin.org Against P. aeruginosa biofilms, this compound combined with levofloxacin resulted in up to 73% inhibition of biofilm formation and a 92% reduction in alginate concentration. mdpi.com

Table 1: Synergistic Antimicrobial Effects of this compound in Preclinical Studies

Antimicrobial Agent Target Microorganism FICI Value Observed Synergistic Outcome
Fluconazole (FLZ) Candida albicans 0.27 Inhibition of biofilm formation frontiersin.org
Berberine Chloride Candida albicans 0.50 Inhibition of biofilm formation frontiersin.org
Caspofungin (CAS) Candida albicans 0.27 Inhibition of biofilm formation frontiersin.org
Itraconazole (ITZ) Candida albicans 0.50 Inhibition of biofilm formation frontiersin.org
Berberine Chloride MRSA & VISA Not specified Eradication of persister cells nih.gov
Levofloxacin (LFX) Pseudomonas aeruginosa Not specified 73% inhibition of biofilm formation mdpi.com
Meropenem (MEM) Heteroresistant P. aeruginosa ≤0.5 Synergistic inhibition of bacterial growth nih.gov

Anti-Cancer and Anti-Tumor Mechanisms in Preclinical Oncology

This compound and its derivative, sodium new houttuyfonate (SNH), have been investigated for their anti-cancer properties in various preclinical models, demonstrating effects on cell proliferation, angiogenesis, and apoptosis.

SNH has been shown to significantly inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. nih.gov In studies on breast cancer cells (MCF-7 and CMT-1211), SNH decreased cell viability with IC50 values of 91.38 μM and 84.48 μM, respectively. nih.gov Similarly, in pancreatic cancer cell lines (PANC-1 and SW1990), SNH treatment suppressed proliferation and invasive abilities. researchgate.net Research on human ovarian cancer A2780 cells also confirmed that SNH can inhibit proliferation. francis-press.com

A crucial aspect of tumor growth is angiogenesis, the formation of new blood vessels. oaepublish.commdpi.com Preclinical research indicates that SNH can inhibit this process. In pancreatic cancer models, SNH was found to reduce tumor angiogenesis by downregulating Fibroblast Growth Factor 1 (FGF1) expression and inactivating the p38/MAPK (mitogen-activated protein kinase) pathway. researchgate.net Further studies have shown that SNH can decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, in breast and ovarian cancer cells. francis-press.commdpi.com

A primary mechanism of the anti-cancer action of this compound is the induction of apoptosis, or programmed cell death, in tumor cells. nih.gov In breast cancer cells, SNH was found to promote apoptosis by inducing the excessive production of reactive oxygen species (ROS). nih.govnih.gov This ROS accumulation leads to mitochondrial impairment and inhibits the activation of the PDK1-AKT-GSK3β signaling pathway. nih.gov

The pro-apoptotic effect is further supported by the modulation of apoptosis-related proteins. Studies have consistently shown that SNH treatment leads to an increased ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), which facilitates apoptosis. francis-press.commdpi.com This mechanism has been observed in breast cancer, ovarian cancer, and pancreatic cancer cell lines. researchgate.netfrancis-press.commdpi.com Flow cytometry analysis has confirmed the increased apoptosis in cancer cells following treatment with SNH. francis-press.commdpi.com While apoptosis induction is well-documented, specific findings on cell cycle arrest are less detailed in the available preclinical literature.

Table 2: Anti-Cancer Effects of Sodium New Houttuyfonate (SNH) on Various Cancer Cell Lines

Cancer Cell Line Effect Key Findings and Mechanisms
MCF-7 (Human Breast Cancer) Inhibition of Proliferation, Induction of Apoptosis IC50 of 91.38 μM; induced ROS production; inhibited PDK1-AKT-GSK3β pathway; decreased Bcl-2/Bax ratio. nih.govmdpi.comnih.gov
PANC-1, SW1990 (Pancreatic Cancer) Inhibition of Proliferation, Induction of Apoptosis, Anti-Angiogenesis Suppressed proliferation and invasion; promoted apoptosis; downregulated FGF1 and inactivated the p38/MAPK pathway. researchgate.net
A2780 (Ovarian Cancer) Inhibition of Proliferation, Induction of Apoptosis Increased cell inhibition and apoptosis rates; increased Bax expression and decreased Bcl-2 and VEGF expression. francis-press.com

The tumor microenvironment plays a critical role in cancer progression. This compound appears to exert some of its anti-cancer effects by modulating components of this environment. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. patsnap.com These cytokines are known to be involved in creating an inflammatory microenvironment that can promote tumor growth. In pancreatic cancer models, SNH treatment downregulated the expression of Matrix Metallopeptidase 2 (MMP2), an enzyme involved in the degradation of the extracellular matrix, which is critical for tumor invasion and metastasis. researchgate.net

Cardiovascular Protective Effects in Preclinical Models

Beyond its antimicrobial and anti-cancer activities, this compound has demonstrated protective effects in the cardiovascular system in preclinical settings.

Ventricular remodeling, a process of structural and functional changes in the heart in response to injury or stress, is a key factor in the progression of heart failure. cdnsciencepub.comnih.gov Studies in rat models of pressure overload-induced ventricular remodeling have shown that this compound can significantly attenuate this process. cdnsciencepub.comnih.gov

Treatment with this compound led to a reduction in heart mass indexes, the size of cardiomyocytes, and myocardial collagen volume. cdnsciencepub.comnih.gov The beneficial effects are associated with its ability to alleviate the activation of the renin-angiotensin-aldosterone system (RAAS), as evidenced by decreased levels of angiotensin II and aldosterone. cdnsciencepub.comnih.gov Furthermore, it reduces the level of the pro-inflammatory cytokine TNF-α. cdnsciencepub.comnih.gov In a post-myocardial infarction rat model, this compound was also found to alleviate remodeling, an effect linked to the activation of the AMP-activated protein kinase (AMPK) pathway and suppression of the NF-κB pathway, which are involved in inflammatory and fibrotic responses. frontiersin.org These findings suggest that this compound may have therapeutic potential in improving myocardial remodeling. cdnsciencepub.com

Table 3: Effects of this compound on Ventricular Remodeling in Animal Models

Animal Model Key Parameters Measured Effect of this compound
Pressure Overload (Aortic Banding) in Rats Heart mass index, cardiomyocyte size, myocardial collagen, Angiotensin II, Aldosterone, TNF-α Significantly reduced all measured parameters, indicating attenuation of hypertrophy and fibrosis. cdnsciencepub.comnih.gov

Amelioration of Pulmonary Hypertension in Animal Models

This compound (SH) has demonstrated potential therapeutic effects in animal models of pulmonary hypertension (PH). nih.govnih.gov Research using a monocrotaline (B1676716) (MCT)-induced pulmonary hypertension rat model has shown that SH can significantly normalize key pathological parameters in a dose-dependent manner. nih.gov The underlying mechanism appears to be linked to the regulation of calcium signaling pathways in pulmonary arterial smooth muscle cells (PASMCs), which play a crucial role in the vascular remodeling seen in PH. nih.govnih.gov

An increased intracellular calcium concentration ([Ca²⁺]i) is a primary trigger for the proliferation of PASMCs, a major contributor to the development of pulmonary hypertension. nih.gov Extracellular Ca²⁺ influx through store-operated Ca²⁺ entry (SOCE) is a key mechanism for this increase. nih.gov The main components of these channels are Calcium release-activated calcium modulator (Orai) proteins. nih.gov

In MCT-induced PH rats, the Orai1 and Orai2 proteins were found to be selectively upregulated in the distal pulmonary arteries and PASMCs. nih.gov Treatment with this compound was shown to normalize the expression of these Orai proteins. nih.gov By inhibiting the Orai1 and Orai2 signaling, this compound effectively decreases the MCT-enhanced SOCE, intracellular calcium concentration, and subsequent PASMC proliferation. nih.govnih.gov These findings suggest that the protective role of this compound in this experimental model of pulmonary hypertension is exerted by inhibiting the Orai1,2-SOCE-[Ca²⁺]i signaling pathway. nih.gov

Key Findings on this compound in a Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
ParameterObservation in MCT-PH ModelEffect of this compound Treatment
Orai1 and Orai2 Protein ExpressionSelectively upregulated in distal pulmonary arteries and PASMCsNormalized the expression of Orai1 and Orai2 nih.gov
Store-Operated Ca²⁺ Entry (SOCE)EnhancedDecreased/Inhibited nih.govnih.gov
Intracellular Ca²⁺ Concentration ([Ca²⁺]i)IncreasedDecreased nih.govnih.gov
PASMC ProliferationIncreasedDecreased nih.govnih.gov

Neuroprotective and Anti-Seizure Effects in Animal Models

Preclinical studies have evaluated the neuroprotective and anti-seizure properties of this compound in various animal models of neurological damage. nih.govnih.govnih.gov Research has particularly focused on its effects in a kainic acid (KA)-induced seizure model in rats, which is a well-established model for studying epilepsy. nih.govdntb.gov.ua In this model, this compound demonstrated notable anti-seizure effects, including prolonging the latency to seizure onset and decreasing seizure scores. nih.govdntb.gov.ua Its neuroprotective capabilities have also been observed in models of traumatic brain injury and spinal cord injury. nih.govnih.gov

Preservation of Neuronal Integrity and Function

This compound has been shown to protect against neuronal loss and preserve neuronal integrity in the context of chemically-induced seizures and physical injury. nih.govdntb.gov.ua In rats treated with kainic acid, which typically causes significant neuronal damage in the hippocampus, pretreatment with this compound significantly decreased this neuronal loss. nih.gov This protective effect was visualized using NeuN immunofluorescence, a method to identify intact neurons. nih.gov

Beyond seizure models, this compound has demonstrated neuroprotective effects in other models of central nervous system injury. In mice with traumatic brain injury, it was found to attenuate neurological defects. nih.gov Similarly, in rats with spinal cord injury, treatment with this compound resulted in less neuronal loss and cell apoptosis in the injured spinal cord. nih.gov These findings suggest that this compound acts as a promising natural neuroprotective agent across different models of neurological damage. nih.gov

Maintenance of Glutamatergic System Stability

A key mechanism underlying the neuroprotective and anti-seizure effects of this compound is its ability to maintain the stability of the glutamatergic system. nih.govdntb.gov.ua Neuronal hyperactivity, a hallmark of epilepsy, is associated with increased levels of the excitatory neurotransmitter glutamate (B1630785). nih.gov Overactivation of glutamate receptors can lead to calcium overload and promote seizures. nih.gov

In the kainic acid-induced seizure model, this compound pretreatment was found to prevent the increase in glutamate levels in the hippocampus. nih.govnih.gov This effect is achieved through multiple actions on the glutamate lifecycle: nih.gov

Upregulation of Glutamate Reuptake: It increases the expression of glutamate reuptake-associated proteins, specifically the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3. nih.govnih.gov

Regulation of Glutamate Metabolism: It upregulates the glutamate metabolism enzyme glutamine synthetase, which converts glutamate to glutamine, and downregulates the glutamate synthesis enzyme glutaminase. nih.govnih.gov

Modulation of Glutamate Receptors: It prevents significant alterations in the expression of key subunits of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid) and NMDA (N-methyl-D-aspartic acid) receptors, specifically the GluA1, GluA2, GluN2A, and GluN2B subunits, in the hippocampus. nih.gov

By preventing these glutamatergic alterations, this compound helps preserve the normal function of the glutamatergic system, thereby reducing seizure severity and protecting neurons. nih.govdntb.gov.ua

Effects of this compound on the Glutamatergic System in a Kainic Acid (KA)-Induced Seizure Model
ComponentEffect of Kainic AcidEffect of this compound Pretreatment
Glutamate LevelIncreasedPrevented increase nih.govnih.gov
EAAT1, EAAT2, EAAT3 (Glutamate Transporters)DecreasedUpregulated/Prevented decrease nih.govnih.gov
Glutamine Synthetase (Glutamate Metabolism)DecreasedUpregulated/Prevented decrease nih.govnih.gov
Glutaminase (Glutamate Synthesis)IncreasedDownregulated/Prevented increase nih.govnih.gov
AMPA/NMDA Receptor SubunitsAltered expressionPrevented alterations nih.gov

Synthetic Chemistry and Structural Modifications of Sodium Houttuyfonate and Analogs

Total Synthesis and Semisynthesis Strategies for Sodium Houttuyfonate

This compound is primarily accessed through a semisynthetic approach, leveraging the natural precursor houttuynin (decanoyl acetaldehyde), which is the main bioactive component of the volatile oil extracted from Houttuynia cordata. The inherent instability of houttuynin, which is prone to oxidation and polymerization, makes its direct use in many research applications challenging. To overcome this, a straightforward and effective chemical modification is employed to convert it into the more stable this compound.

The core of the semisynthesis involves an addition reaction between houttuynin and sodium bisulfite. In this reaction, the nucleophilic bisulfite ion attacks the electrophilic aldehyde carbon of houttuynin, resulting in the formation of a stable, water-soluble bisulfite adduct, which is this compound. This process not only stabilizes the reactive aldehyde functional group but also retains the key structural features of the parent molecule believed to be important for its biological activity. The general chemical equation for this conversion is:

CH₃(CH₂)₈COCH₂CHO + NaHSO₃ → CH₃(CH₂)₈COCH₂CH(OH)SO₃Na

This semisynthetic strategy is the most common and practical method for obtaining this compound for research purposes. While the total synthesis of complex natural products is a significant area of chemical research, for this compound, the ready availability of its natural precursor makes semisynthesis the more efficient and widely adopted route. A key advantage of this method is the preservation of the core molecular scaffold of houttuynin while improving its physicochemical properties.

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of derivatives and analogs of this compound is a key strategy to modulate its biological activity, selectivity, and stability. These modifications are guided by an understanding of the relationship between the chemical structure and the biological effects of the molecule.

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of the this compound molecule contribute to its biological effects. By systematically altering the chemical structure and observing the resulting changes in activity, researchers can identify key pharmacophores and guide the design of more potent and selective analogs.

One area of focus for SAR studies has been the modification of the acyl chain length. A series of this compound analogs with varying lengths of the fatty acid chain have been synthesized and evaluated for their biological activities. For instance, analogs such as hexanoyl acetal (B89532) sodium sulfite (B76179) (SHA-C6), octanoyl acetal sodium sulfite (SHA-C8), decanoyl acetal sodium sulfite (SHA-C10, which is this compound), dodecanoyl acetal sodium sulfite (SHA-C12), and tetradecanoyl acetal sodium sulfite (SHA-C14) have been investigated for their in vitro inhibitory effects on renin activity.

The results of such studies indicate a clear correlation between the length of the acyl chain and the inhibitory potency. The inhibitory activity was found to increase with the lengthening of the carbon chain from C6 to C14. This suggests that the hydrophobic interactions of the acyl chain play a crucial role in the binding of these analogs to the active site of the target enzyme.

Table 1: Renin Inhibitory Activity of this compound Analogs

CompoundAcyl Chain LengthRenin Inhibition (%) at 0.196 mg/mlIC₅₀ (µM)
SHA-C6C634.37N/A
SHA-C8C844.03N/A
SHA-C10 (this compound)C1079.33273
SHA-C12C1283.04195
SHA-C14C1493.1944

These findings provide valuable insights for the design of more potent analogs by optimizing the length of the hydrophobic tail.

A significant driver in the synthesis of this compound derivatives is the quest for enhanced chemical stability. While this compound is more stable than its precursor, houttuynin, further improvements can facilitate its handling, storage, and application in various research settings.

A notable example of a derivative designed for improved stability is Sodium New Houttuyfonate (SNH). patsnap.com SNH is the sodium bisulfite addition product of dodecanoyl acetaldehyde (B116499). patsnap.com The rationale behind the development of SNH was to create a compound with similar biological activities to this compound but with superior stability. patsnap.com This enhanced stability is advantageous for ensuring the consistency and reproducibility of experimental results.

The chemical modifications in SNH aim to reduce the potential for degradation reactions that can occur with this compound under certain conditions, such as changes in pH or temperature. The improved stability of SNH makes it a more reliable tool for in vitro and in vivo research, allowing for a more accurate assessment of its biological effects without the confounding factor of compound degradation.

Prodrug Strategies and Advanced Delivery Systems for Research Agents

To further enhance the utility of this compound and its analogs in research, prodrug strategies and advanced delivery systems are being explored. These approaches aim to improve properties such as solubility, permeability across biological membranes, and targeted delivery to specific sites of action.

Prodrugs are inactive or less active derivatives of a parent compound that are designed to undergo biotransformation in vivo to release the active drug. This strategy can be employed to overcome various physicochemical and pharmacokinetic challenges. For this compound, a prodrug approach could involve masking the hydrophilic sulfonate group with a lipophilic moiety to enhance its ability to cross cell membranes. Once inside the cell, enzymatic or chemical cleavage would release the active this compound.

Advanced delivery systems, such as nanoparticles and liposomes, offer another avenue for improving the research applications of these compounds. These systems can encapsulate the active agent, protecting it from degradation, improving its solubility, and enabling targeted delivery.

A specific example is the development of hyaluronic acid-poly(lactic acid)-hydroxyacetic acid (HA-PLGA) copolymer nanoparticles for the delivery of Sodium New Houttuyfonate (SNH). This nano-delivery system is designed to enhance the solubility, biocompatibility, and stability of SNH. The use of hyaluronic acid as a targeting ligand can facilitate the uptake of the nanoparticles by cells that overexpress HA receptors, thereby increasing the concentration of the active agent at the desired site of action. Such targeted delivery systems are invaluable research tools for investigating the cellular and molecular mechanisms of action of SNH.

Advanced Research Directions and Future Perspectives for Sodium Houttuyfonate Studies

Integrated Multi-Omics Approaches for Holistic Mechanistic Understanding

Future research will increasingly rely on integrated multi-omics approaches to build a comprehensive picture of sodium houttuyfonate's biological effects. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-pathway analyses to understand the complex interplay of molecular changes induced by the compound.

Transcriptomic analysis, such as RNA-sequencing, has already been employed to study the effects of this compound on pathogens. nih.gov For instance, a study on Pseudomonas aeruginosa treated with this compound identified 2,047 significantly differentially expressed genes, with 368 being up-regulated and 1,679 down-regulated. nih.gov This provides a global view of the genetic reprogramming induced by the compound. nih.gov

Future studies could expand on this by integrating transcriptomic data with proteomic and metabolomic profiles of host cells or tissues. This would allow for the correlation of gene expression changes with alterations in protein levels and metabolic pathway fluxes, offering a more holistic understanding of its mechanism of action in areas like inflammation and immune response modulation. nih.govresearchgate.net Such approaches could reveal how this compound influences host-pathogen interactions or modulates complex disease networks. nih.gov

Application of Nanotechnology and Drug Delivery Systems in Research Settings

The application of nanotechnology offers a promising avenue to enhance the experimental utility and potential therapeutic efficacy of this compound. nih.gov Nano-based drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can overcome challenges related to the solubility, stability, and bioavailability of natural compounds. nih.govchemmethod.comnih.gov

By encapsulating this compound within nanocarriers, researchers can achieve targeted delivery to specific cells or tissues, such as inflamed sites or tumor microenvironments. ijpsjournal.com This approach offers several advantages in a research context:

Enhanced Bioavailability: Nanoparticles can improve the solubility and absorption of therapeutic agents. nih.gov

Controlled Release: Drug release can be sustained over time, which is crucial for maintaining effective concentrations. ijpsjournal.com

Targeted Delivery: Surface modification of nanoparticles with specific ligands allows for site-specific targeting, increasing efficacy and facilitating mechanistic studies at the target site. ijpsjournal.com

Developing nanoformulations of this compound would enable more precise investigations into its pharmacological effects in vitro and in vivo, providing a powerful tool for advanced preclinical research. researchgate.net

Exploration of Combination Therapies and Synergistic Effects with Other Research Compounds

Investigating this compound in combination with other compounds is a key strategy for enhancing its bioactivity and exploring synergistic effects. medrxiv.org This approach is particularly relevant for antimicrobial and anticancer research, where combination therapies are a standard strategy to improve efficacy and overcome resistance. mdpi.commdpi.com

Research has already shown that sodium new houttuyfonate (SNH) acts synergistically with several conventional antifungal agents against Candida albicans biofilms. frontiersin.org The synergistic interactions were quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy. frontiersin.org

Table 1: Synergistic Effects of Sodium New Houttuyfonate (SNH) with Antifungal Agents Against C. albicans Biofilm frontiersin.org
Combined Antifungal AgentClassFICI ValueInteraction
Fluconazole (FLZ)Azole0.27Synergy
Berberine (BBR)Alkaloid0.50Synergy
Caspofungin (CAS)Echinocandin0.27Synergy
Itraconazole (ITZ)Azole0.50Synergy

Future research should expand this concept to other areas. For example, combining this compound with standard antibiotics could be explored to combat resistant bacterial strains. In oncology, its synergistic potential with chemotherapeutic drugs or targeted therapies could lead to more effective treatment strategies with potentially reduced side effects. mdpi.comdovepress.com

Identification of Novel Molecular Targets and Pathways

A primary goal of future research is the continued identification and validation of specific molecular targets and signaling pathways modulated by this compound. While broad anti-inflammatory and antimicrobial effects are known, a detailed understanding of its molecular interactions is crucial. patsnap.com Research has begun to uncover several key pathways.

In the context of cancer, studies suggest this compound may regulate cell growth and apoptosis through pathways like PI3K/Akt and MAPK. patsnap.com A highly specific mechanism was identified in non-small cell lung cancer (NSCLC), where it was found to promote pyroptosis by activating the NLRP3 inflammasome. nih.gov In antifungal research, it has been shown to inhibit the Ras1-cAMP-Efg1 pathway in Candida albicans, which is critical for biofilm formation. frontiersin.org Furthermore, its anti-inflammatory effects are linked to the suppression of the NF-κB protein complex and the modulation of cytokines like TNF-α, IL-1β, and IL-6. patsnap.comnih.govresearchgate.net

Table 2: Identified Molecular Targets and Pathways of this compound
Molecular Target/PathwayBiological ContextObserved EffectReference
NF-κB PathwayAnti-inflammatorySuppression of activation patsnap.com
PI3K/Akt and MAPK PathwaysAnticancerRegulation of cell growth and apoptosis patsnap.com
NLRP3 InflammasomeAnticancer (NSCLC)Activation leading to pyroptosis nih.gov
Ras1-cAMP-Efg1 PathwayAntifungal (C. albicans)Inhibition of biofilm formation frontiersin.org
Toll-like receptor 4 (TLR4)Anti-inflammatoryInhibition of expression nih.govresearchgate.net
ROS-mediated JNK PathwayLung InjuryInhibition researchgate.net
EGFR-TKAnticancer (Breast)Potential inhibition mdpi.com

Future studies utilizing techniques like thermal shift assays, affinity chromatography, and computational docking can help identify direct binding partners and novel targets, further clarifying its therapeutic mechanisms.

Epigenetic and Genetic Modulation by this compound

An emerging frontier in this compound research is its potential to induce epigenetic and genetic modifications. nih.gov Epigenetic mechanisms, such as DNA methylation, histone modification, and regulation by non-coding RNAs, control gene expression without altering the DNA sequence and are implicated in numerous diseases. nih.govfrontiersin.orgresearchgate.net

A significant finding in this area comes from research on non-small cell lung cancer, where sodium new houttuyfonate was shown to up-regulate a novel long non-coding RNA (lncRNA), TCONS-14036. nih.gov This lncRNA acts as a sponge for microRNA (miR)-1228-5p, leading to increased expression of its target, PRKCDBP, which in turn promotes cancer cell pyroptosis. nih.gov This study provides direct evidence of this compound's ability to modulate the non-coding RNA network. nih.gov

Future investigations should explore other potential epigenetic effects. For example, researchers could examine whether this compound alters DNA methylation patterns or histone acetylation/methylation marks on the promoters of key inflammatory or apoptosis-related genes. Understanding these regulatory layers will provide deeper insights into its long-term effects on cellular function. frontiersin.org

Comparative Research with Other Natural Product Derivatives and Synthetic Compounds

Comparative studies are essential to benchmark the activity and properties of this compound against its precursors and other related compounds. Such research helps to establish its unique advantages and clarifies structure-activity relationships.

A key comparison has been made between this compound and 2-undecanone (B123061), a compound to which it can be converted. nih.govresearchgate.net Studies have demonstrated that this compound exhibits more potent anti-inflammatory activity than 2-undecanone at equivalent dosages, both in vitro and in vivo. nih.govresearchgate.net While both compounds inhibit pro-inflammatory mediators, this compound appears to exert its effects through multiple pathways, including the modulation of c-Fos and MCP-1 proteins, which are not significantly affected by 2-undecanone. researchgate.net Additionally, this compound is a stabilized, water-soluble form of houttuynin, the primary but unstable active ingredient of Houttuynia cordata, giving it superior pharmaceutical properties. researchgate.netnih.gov

Table 3: Comparative Anti-inflammatory Activity of this compound and 2-Undecanone nih.govresearchgate.net
ParameterThis compound2-Undecanone
Inhibition of TNF-α and IL-1βSignificantSignificant
Inhibition of TLR4 ExpressionSignificantSignificant
Inhibition of Xylene-Induced Ear Edema (in vivo)Significantly higher inhibitionLower inhibition
Overall Anti-inflammatory BioactivityMore potentLess potent

Future comparative research should extend to other natural anti-inflammatory or antimicrobial compounds to position this compound within the broader landscape of natural product-derived therapeutics.

Development of Advanced In Silico Models for Predictive Research

In silico, or computational, models are powerful tools for accelerating drug discovery and mechanistic research. nih.gov These methods can predict a compound's biological activity, toxicity, and interactions with molecular targets, thereby guiding and refining laboratory experiments. researchgate.netresearchgate.net

For this compound, in silico approaches have already been used to explore potential mechanisms. A molecular docking study simulated the binding interaction between sodium new houttuyfonate and the epidermal growth factor receptor-tyrosine kinase (EGFR-TK), a known cancer target. mdpi.com The simulation predicted a favorable binding ability, suggesting that EGFR-TK inhibition could be one of its anticancer mechanisms. mdpi.com

The development of more sophisticated models represents a significant future direction. Quantitative Structure-Activity Relationship (QSAR) models could be built to predict the activity of new derivatives of this compound. researchgate.net Furthermore, systems biology models could be developed to simulate its effects on complex cellular networks, helping to predict off-target effects or identify points of synergistic intervention for combination therapies. nih.gov These predictive tools can make research more efficient by prioritizing the most promising hypotheses for experimental validation. researchgate.net

Q & A

Q. How can researchers improve the bioavailability of this compound in oral formulations?

  • Formulation Strategies : Nanoencapsulation or liposomal delivery systems enhance stability in gastric environments. In vivo pharmacokinetic studies in rats show rapid tissue distribution (Tmax=1–2 hr) but low plasma retention, suggesting targeted delivery systems are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.